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Compound of Interest

Compound Name: PF-00356231 hydrochloride

Cat. No.: B10818730 Get Quote

A Note on Compound Identity: Initial searches for "PF-00356231 hydrochloride" identify it as

an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-12 and MMP-13. Given the

context of validating kinase inhibitor effects, it is highly probable that the compound of interest

is defactinib (formerly PF-05732280 or VS-6063), a well-characterized and potent inhibitor of

Focal Adhesion Kinase (FAK). This guide will therefore focus on orthogonal methods to validate

the effects of defactinib and other FAK inhibitors.

This guide provides a comparative analysis of experimental approaches to validate the on-

target effects of defactinib, a selective inhibitor of Focal Adhesion Kinase (FAK). For

researchers, scientists, and drug development professionals, this document outlines key

methodologies, presents comparative data for alternative FAK inhibitors, and offers detailed

experimental protocols.

Comparative Analysis of FAK Inhibitors
Defactinib is a potent inhibitor of FAK and its close homolog, Proline-rich Tyrosine Kinase 2

(Pyk2).[1] Its efficacy is often compared with other small molecule inhibitors targeting the same

pathway. The table below summarizes the in vitro potency of several FAK inhibitors.
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Inhibitor Target(s) IC50 (FAK, in vitro) Reference

Defactinib (VS-

6063/PF-04554878)
FAK, Pyk2 0.6 nM [1]

PF-573228 FAK 4 nM [2]

VS-4718 (PND-1186) FAK 1.5 nM [2]

PF-562271 FAK, Pyk2 1.5 nM [2]

GSK2256098 FAK
Potent (specific IC50

not stated)
[2]

IN10018 (BI 853520) FAK 1 nM [2]

FAK Signaling Pathway and Point of Inhibition
Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a central role in signal

transduction downstream of integrins and growth factor receptors.[1] Its activation, initiated by

autophosphorylation at Tyrosine 397 (Tyr397), triggers downstream pathways such as PI3K/Akt

and RAS/MEK/ERK, which are crucial for cell adhesion, migration, proliferation, and survival.[2]

[3] Defactinib acts as an ATP-competitive inhibitor, blocking this initial autophosphorylation

step.[1][2]
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Cancer Cell Line

Pharmacological Arm Genetic Arm

Treat with Defactinib Treat with Vehicle (Control) Transfect with FAK siRNA Transfect with Non-targeting siRNA (Control)

Incubate for 24-72 hours

Perform Functional & Molecular Assays

Western Blot (p-FAK, Total FAK) Cell Viability Assay Migration/Invasion Assay

Compare Results

Conclusion: FAK is the primary target

Does FAK siRNA
phenocopy Defactinib?
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Hypothesis:
Defactinib's effects are mediated by FAK inhibition

Prediction:
FAK knockdown will phenocopy Defactinib treatment

Comparison

Phenotypes are similar

Yes

Phenotypes are different

No

Effect of Defactinib Effect of FAK siRNA

Conclusion:
Hypothesis supported.

FAK is the primary target.

Conclusion:
Hypothesis not supported.
Off-target effects are likely.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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